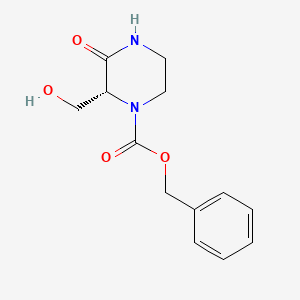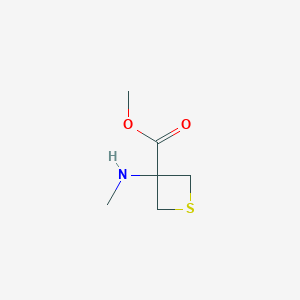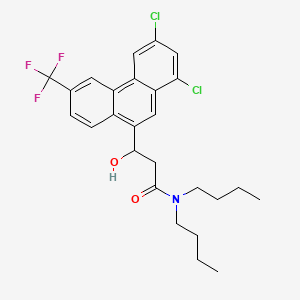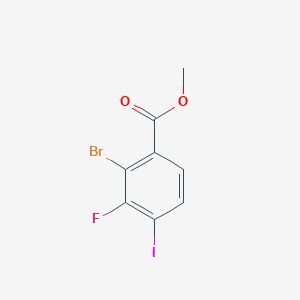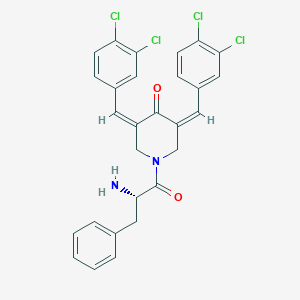
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinone derivatives. This compound is characterized by the presence of a piperidin-4-one core substituted with L-phenylalanyl and two 3,4-dichlorobenzylidene groups. It is of interest in various fields of research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one typically involves the following steps:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through the condensation of appropriate aldehydes with piperidine under acidic or basic conditions.
Introduction of L-phenylalanyl Group: The L-phenylalanyl group can be introduced via peptide coupling reactions using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide).
Addition of 3,4-dichlorobenzylidene Groups: The 3,4-dichlorobenzylidene groups can be added through aldol condensation reactions between the piperidin-4-one core and 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated peptide synthesizers, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms on the benzylidene rings.
Aplicaciones Científicas De Investigación
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
1-(L-phenylalanyl)-3,5-bis(4-chlorobenzylidene)piperidin-4-one: Similar structure but with a single chlorine atom on the benzylidene groups.
1-(L-phenylalanyl)-3,5-bis(3,4-dimethoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of chlorine atoms on the benzylidene rings.
1-(L-phenylalanyl)-3,5-bis(3,4-difluorobenzylidene)piperidin-4-one: Similar structure but with fluorine atoms on the benzylidene groups.
Uniqueness
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one is unique due to the presence of two 3,4-dichlorobenzylidene groups, which may confer distinct chemical and biological properties compared to its analogs. The dichlorobenzylidene groups can enhance the compound’s stability, reactivity, and potential biological activities.
Propiedades
Fórmula molecular |
C28H22Cl4N2O2 |
|---|---|
Peso molecular |
560.3 g/mol |
Nombre IUPAC |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C28H22Cl4N2O2/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19/h1-13,26H,14-16,33H2/b20-10-,21-11-/t26-/m0/s1 |
Clave InChI |
IYJSFPQYTFFTKN-PIZYVJEOSA-N |
SMILES isomérico |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4 |
SMILES canónico |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
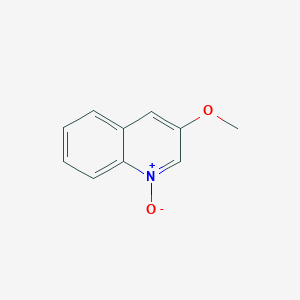
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
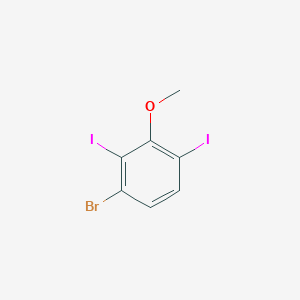
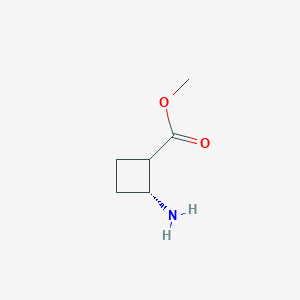
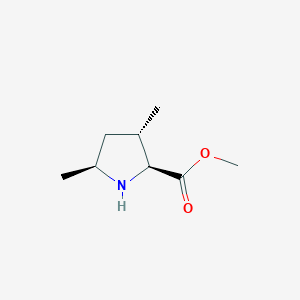
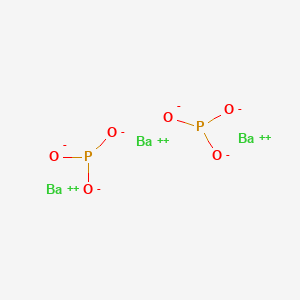
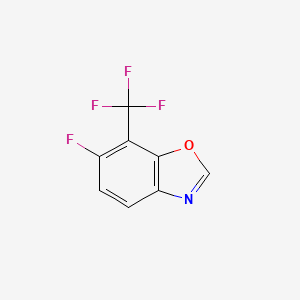
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
